7-Ethyl-2-(pyridin-2-yl)indoline
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Overview
Description
7-Ethyl-2-(pyridin-2-yl)indoline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This particular compound features an indoline core with an ethyl group at the 7th position and a pyridin-2-yl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2-(pyridin-2-yl)indoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the pyridin-2-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline core to indole.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
7-Ethyl-2-(pyridin-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)indole: Lacks the ethyl group at the 7th position.
7-Methyl-2-(pyridin-2-yl)indoline: Has a methyl group instead of an ethyl group at the 7th position.
2-(Pyridin-3-yl)indoline: The pyridinyl group is attached at the 3rd position of the pyridine ring.
Uniqueness
7-Ethyl-2-(pyridin-2-yl)indoline is unique due to the specific positioning of the ethyl and pyridin-2-yl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
7-ethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-2-11-6-5-7-12-10-14(17-15(11)12)13-8-3-4-9-16-13/h3-9,14,17H,2,10H2,1H3 |
InChI Key |
FHNTUFKODWMBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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